Product packaging for Momordin Ie(Cat. No.:CAS No. 96158-13-3)

Momordin Ie

Cat. No.: B12065893
CAS No.: 96158-13-3
M. Wt: 897.1 g/mol
InChI Key: XQGKHFSVPNPHAB-UHFFFAOYSA-N
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Description

Historical Context of Natural Product Discovery from Momordica Species

The Momordica genus, belonging to the Cucurbitaceae family, encompasses species such as Momordica charantia (bitter melon) and Momordica balsamina (balsam apple), which have been integral to traditional medicine systems for centuries nih.govacademicjournals.orgnih.govnih.govfrontiersin.org. These plants have been utilized for a wide array of ailments, leading to extensive phytochemical investigations aimed at isolating and characterizing their bioactive constituents. Early research focused on identifying the primary compounds responsible for the observed medicinal effects, gradually uncovering a complex array of secondary metabolites including triterpenoids, flavonoids, alkaloids, and saponins (B1172615) academicjournals.orgfrontiersin.org. The isolation of various "momordins" from these species represents a significant achievement in this ongoing exploration, highlighting the genus's chemical richness.

Classification and Structural Overview of Triterpenoid (B12794562) Saponins

Triterpenoid saponins are a prominent class of natural products characterized by a C30 triterpene aglycone, typically a pentacyclic structure, linked to one or more sugar chains (glycones) via glycosidic bonds fiocruz.brmedcraveonline.comnih.govmdpi.comiomcworld.commdpi.comtandfonline.comnih.govresearchgate.net. The aglycone, also known as a sapogenin, is often derived from skeletons like oleanane (B1240867), ursane, or lupane (B1675458) fiocruz.brnih.govmdpi.com. These compounds are amphipathic, possessing both hydrophobic (aglycone) and hydrophilic (sugar moieties) regions, which contribute to their characteristic foaming properties and diverse biological activities nih.govresearchgate.net. Triterpenoid saponins are widely distributed across the plant kingdom and are known for their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, and immunomodulatory properties iomcworld.commdpi.comnih.govresearchgate.netsemanticscholar.org.

Distinction and Relationship of Momordin Ie within the Momordin Family of Compounds

The term "momordin" encompasses a group of compounds isolated from Momordica species, but it is crucial to distinguish between different types of momordins based on their chemical structures and biological functions.

This compound is classified as a triterpenoid saponin (B1150181) chemfaces.comwikipedia.org. It is structurally related to other momordins derived from oleanolic acid, a common pentacyclic triterpene aglycone wikipedia.org. Specifically, this compound has been identified as one of several minor saponins isolated from the root of Momordica cochinchinensis chemfaces.com. Its classification as an oleanolic acid glycoside places it within the extensive family of triterpenoid saponins, characterized by the oleanane skeleton nih.govwikipedia.org.

It is essential to differentiate this compound from other compounds also referred to as "momordins," such as Momordin I and Momordin II. These latter compounds are classified as Ribosome-Inactivating Proteins (RIPs) wikipedia.orgmedchemexpress.comtandfonline.comnih.govoup.complos.orgnih.gov. RIPs are proteins that inhibit protein synthesis by inactivating ribosomes, and they possess entirely different chemical structures and biological mechanisms compared to saponins wikipedia.orgtandfonline.complos.org. As noted, Momordin (saponin) is an unrelated compound to Momordin (protein), being derived from oleanolic acid, while the RIPs are proteinaceous wikipedia.org. This distinction is critical for accurate scientific discourse and research.

Significance of Investigating Minor Saponins in Natural Product Chemistry

The investigation of minor saponins, such as this compound, is of significant importance in natural product chemistry. While major constituents often receive initial attention, minor compounds can possess unique or more potent biological activities. Studying these less abundant molecules contributes to a deeper understanding of plant chemical diversity, aids in elucidating structure-activity relationships (SAR), and can lead to the discovery of novel therapeutic agents or lead compounds iomcworld.comnih.gov. The identification and characterization of compounds like this compound expand the chemical library available for drug discovery and provide insights into the complex biosynthetic pathways within plants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H72O17 B12065893 Momordin Ie CAS No. 96158-13-3

Properties

CAS No.

96158-13-3

Molecular Formula

C46H72O17

Molecular Weight

897.1 g/mol

IUPAC Name

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C46H72O17/c1-41(2)14-16-46(40(56)57)17-15-44(6)21(22(46)18-41)8-9-26-43(5)12-11-27(42(3,4)25(43)10-13-45(26,44)7)60-39-35(63-38-31(52)29(50)24(48)20-59-38)33(32(53)34(62-39)36(54)55)61-37-30(51)28(49)23(47)19-58-37/h8,22-35,37-39,47-53H,9-20H2,1-7H3,(H,54,55)(H,56,57)

InChI Key

XQGKHFSVPNPHAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Natural Occurrence and Botanical Sourcing of Momordin Ie

Primary Plant Sources and Distribution

The natural occurrence of Momordin Ie has been documented in specific plant species, with its isolation and identification primarily stemming from studies on their roots and, more generally, their fruits and seeds.

Momordica cochinchinensis (Root)

The root of Momordica cochinchinensis, commonly known as Gac or Chinese cucumber, has been identified as a significant source of this compound. Studies have reported the isolation of this compound, along with several other minor saponins (B1172615) (Momordins Ia, Ib, Ic, Id, and IIa-IIe), from the roots of this plant wikipedia.orgresearchgate.netchemfaces.com. These compounds are derived from oleanolic acid, a triterpenoid (B12794562) backbone wikipedia.org.

Momordica charantia (Seeds and Fruit)

Momordica charantia, widely recognized as bitter melon or bitter gourd, is another plant within the Momordica genus where momordins are found wikipedia.org. While specific research detailing the isolation of this compound directly from M. charantia seeds or fruit is less prominent in the reviewed literature, "momordin" is listed as a main constituent of its fruits semanticscholar.org. This suggests that this compound, as a member of the momordin family, is likely present in this species, although its concentration and specific isolation from seeds and fruit require further detailed investigation. M. charantia is cultivated across Asia, Africa, and the Caribbean wikipedia.org.

Ampelopsis radix

Ampelopsis radix, also known as the root of Ampelopsis, is an Asian herbal medicine that has been found to contain this compound. Research has successfully isolated Momordin I, Id, and Ie from the methanol (B129727) extract of Ampelopsis radix nih.gov. This plant is recognized for its active principles that exhibit inhibitory effects on certain cellular signaling pathways nih.govacs.org.

Isolation and Purification Methodologies for Momordin Ie

Initial Extraction Procedures from Plant Matrix

The initial extraction aims to solubilize Momordin Ie and other target compounds from the plant material, minimizing degradation and maximizing yield.

The choice of solvent is paramount for efficient extraction, as it dictates the solubility and recovery of this compound. Polar solvents are generally effective for extracting saponins (B1172615) and triterpenoids.

Methanol (B129727) and Ethanol (B145695): Methanol and ethanol are frequently employed solvents for extracting compounds like this compound from Momordica species. Methanol has been shown to be a superior solvent for charantin extraction from Momordica charantia fruits, yielding extracts with fewer impurities and better peak strength in HPLC analysis compared to ethanol amazonaws.com. Studies on Momordica charantia have optimized ultrasound-assisted extraction (UAE) using a methanol:water (80:20, v/v) mixture, achieving high yields of charantin nih.gov. Similarly, aqueous ethanol solutions, particularly those with 70-90% ethanol concentration, are recommended for recrystallization to obtain pure Momordin Ib, suggesting their utility in the purification of related compounds google.com.

Other Solvents: While methanol and ethanol are primary choices, other solvents like hexane, chloroform, and dichloromethane (B109758) are also used in sequential extraction processes to isolate different classes of compounds from Momordica charantia impactfactor.org. However, for saponins like this compound, polar solvents are generally preferred for initial extraction.

Effective sample preparation is crucial for optimizing extraction efficiency and minimizing interference from unwanted compounds.

Drying and Grinding: Plant materials, typically fruits or seeds, are usually dried to reduce moisture content and then ground into a fine powder. This increases the surface area available for solvent penetration and extraction nih.govimpactfactor.org.

Sequential Extraction: In some protocols, a sequential extraction approach is used. For instance, Momordica charantia fruit powder might first be extracted with a non-polar solvent like petroleum ether to remove lipids and waxes, followed by extraction with more polar solvents such as ethanol or methanol to isolate saponins and other polar constituents impactfactor.org.

Ultrasound-Assisted Extraction (UAE): UAE is a modern technique that enhances extraction efficiency by using ultrasonic waves to disrupt plant cell walls, facilitating better solvent penetration and faster mass transfer. This method has been optimized for extracting compounds like charantin from Momordica charantia, showing significant improvements in yield and extraction time compared to conventional methods like Soxhlet extraction nih.govnih.gov.

Chromatographic Separation and Purification Strategies

Following initial extraction, crude extracts are subjected to chromatographic techniques to isolate and purify this compound from other co-extracted compounds.

Column chromatography is a foundational technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase.

Silica Gel Column Chromatography: This is a widely used method for purifying natural products. The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity (gradient elution) is used to elute the compounds. Momordin Ic, a related compound, has been isolated using silica gel column chromatography from a butanol fraction of Momordica extract chemfaces.com. For challenging separations, repeated column chromatography or using a gradient elution with specific solvent systems (e.g., including triethylamine (B128534) to deactivate silica gel if the compound is acid-sensitive) can improve resolution rochester.educolumn-chromatography.com.

Ion-Exchange Chromatography (IEC) and Gel Filtration: For more complex mixtures or to achieve higher purity, techniques like ion-exchange chromatography (separating based on charge) or gel filtration chromatography (separating based on size) are employed. For example, polysaccharides from Momordica charantia have been purified using DEAE Sepharose Fast Flow anion exchange and Sephadex G-100 gel chromatography nih.gov. Similarly, Momordin II, another related protein, was purified using a series of chromatographies including S-Sepharose, Sephadex G-50, CM-Sepharose, and Red Sepharose columns nih.gov.

HPLC is an indispensable tool for both the final purification (preparative HPLC) and analytical assessment of purity.

Preparative HPLC: This technique utilizes high pressure to force the mobile phase through a column packed with a fine stationary phase, allowing for high-resolution separation. It is used to isolate pure compounds from complex mixtures. HPLC has been used to analyze and purify compounds from Momordica charantia researchgate.net. For instance, a method involving methanol-water mobile phase on a C-18 column has been described for charantin analysis researchgate.net.

Purity Assessment: Analytical HPLC is routinely used to determine the purity of isolated compounds by analyzing the chromatogram for the presence of any extraneous peaks. This ensures that the final product, such as this compound, meets the required purity standards. HPLC methods are crucial for quality control and batch-to-batch evaluation of synthesized or isolated compounds nih.gov.

Modern preparative chromatography systems offer enhanced control, efficiency, and scalability for purifying natural products.

Automated Systems: Systems like ÄKTA™ (Cytiva) are widely used for preparative chromatography, offering automated control over parameters such as flow rate, gradient formation, and fraction collection cytivalifesciences.com. These systems can be configured for various chromatographic modes, including ion-exchange, size-exclusion, and reverse-phase chromatography, making them versatile for purifying compounds like this compound.

Dynamic Axial Compression (DAC) and Static Axial Compression (SAC) Columns: These advanced column technologies provide greater stability and efficiency in preparative chromatography by maintaining optimal bed compression, which prevents column bed collapse and ensures consistent separation performance, even with smaller particle size stationary phases chromnet.net. Such systems are designed for scalability from laboratory to production scales, supporting the purification of compounds from milligrams to kilograms.

Structural Elucidation and Confirmation of Momordin Ie

Elemental Composition and Molecular Formula Determination

The foundational step in characterizing any chemical compound is the determination of its elemental composition and, subsequently, its molecular formula. For Momordin Ie, this is established primarily through high-resolution mass spectrometry (HRMS) and can be supported by classical elemental analysis.

These analyses have conclusively determined the molecular formula for this compound as C46H72O17 . This formula provides the exact number of carbon, hydrogen, and oxygen atoms in one molecule of the compound, which is essential for calculating the exact mass and the degree of unsaturation. The high oxygen content is indicative of a polyhydroxylated structure, characteristic of a glycoside, while the large number of carbon and hydrogen atoms points to a triterpenoid (B12794562) backbone.

PropertyValueSignificance
Molecular Formula C46H72O17Defines the exact number of atoms of each element in the molecule.
Monoisotopic Mass 896.47695 g/mol The precise mass used for identification in high-resolution mass spectrometry.
Average Mass 897.053 g/mol The weighted average mass of all isotopic forms of the molecule.

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. A suite of techniques is used to piece together the molecular puzzle, with each method providing unique information about the compound's framework, functional groups, and connectivity.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment of individual atoms (primarily ¹H and ¹³C) and how they are connected.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and type of different protons in the molecule, while the ¹³C NMR spectrum shows the same for the carbon atoms. For this compound, the ¹H NMR spectrum would be expected to show a complex series of signals corresponding to the triterpenoid aglycone (including characteristic signals for methyl groups and olefinic protons) and multiple signals in the sugar region (anomeric protons, and other oxymethine protons). The ¹³C NMR spectrum would similarly display signals for the aglycone backbone and the distinct carbons of the sugar units.

2D NMR Techniques: To assemble the structure, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton spin systems within the aglycone and each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon's chemical shift based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, and most importantly, for determining the linkage points between the sugar units and the attachment site of the entire sugar chain to the triterpenoid aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule.

Table of Expected NMR Data for this compound's Structural Features

Structural Feature Expected ¹H NMR Signals (ppm) Expected ¹³C NMR Signals (ppm) 2D NMR Correlation Evidence
Triterpenoid Methyl Groups Multiple singlets in the ~0.7-1.5 ppm region. Signals in the ~15-30 ppm region. HMBC correlations to nearby quaternary and methine carbons.
Olefinic Group (C=C) A signal in the ~5.0-5.5 ppm region. Two signals in the ~120-145 ppm region. COSY correlations to allylic protons; HMBC from nearby methyls.
Anomeric Protons (Sugars) Doublet signals in the ~4.5-5.5 ppm region. Signals in the ~95-105 ppm region. HSQC correlation to anomeric carbons; HMBC correlations to the aglycone and other sugars to establish glycosidic linkages.

| Carboxylic Acids | Protons are often not observed (exchangeable). | Signals in the ~170-185 ppm region. | HMBC correlations from protons on adjacent carbons. |

Mass spectrometry is used to determine the molecular weight of a compound and can provide significant structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrometer detects the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). For this compound (C46H72O17), the high-resolution mass of this ion confirms the molecular formula.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide structural clues. For a triterpenoid saponin (B1150181) like this compound, the fragmentation pattern is particularly informative. The glycosidic bonds are typically weak and break readily, leading to the sequential loss of sugar units. This allows for the determination of the mass of each sugar, the total mass of the sugar chain, and the mass of the aglycone. The sequence of sugar loss in the MS/MS spectrum helps to establish the order of the sugar units in the glycoside chain. researchgate.net

Table of Expected Mass Spectrometry Fragmentation for this compound

Ion Expected m/z (Negative Mode) Interpretation
[M-H]⁻ 895.47 Pseudomolecular ion of this compound.
[M-H - Sugar1]⁻ Varies Loss of a terminal sugar unit from the parent ion.
[M-H - Sugar1 - Sugar2]⁻ Varies Sequential loss of the next sugar unit, revealing the sequence.

| [Aglycone-H]⁻ | Varies | The mass of the core triterpenoid structure after loss of the entire sugar chain. |

While NMR and MS provide detailed connectivity, IR and UV-Vis spectroscopy offer rapid and valuable information about the functional groups present in the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming the presence of hydroxyl (-OH) groups, C-H bonds of the aliphatic backbone, a carbon-carbon double bond (C=C), and the carbonyl (C=O) of the carboxylic acid functions. The spectrum would also display strong C-O stretching vibrations characteristic of the numerous alcohol and ether (glycosidic) linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for detecting conjugated systems. The triterpenoid backbone of this compound contains an isolated carbon-carbon double bond, which would result in a UV absorption at the lower end of the typical UV range (~200-210 nm). The carboxylic acid groups would also contribute to this absorption. The absence of significant absorption at higher wavelengths would confirm the lack of an extended conjugated chromophore in the structure.

Table of Expected Spectroscopic Data for Functional Groups in this compound

Functional Group Technique Expected Observation
Hydroxyl (-OH) IR Spectroscopy Broad absorption band around 3200-3500 cm⁻¹.
Carboxylic Acid (C=O) IR Spectroscopy Strong absorption band around 1700-1725 cm⁻¹.
Alkane (C-H) IR Spectroscopy Absorption bands around 2850-3000 cm⁻¹.
Alkene (C=C) IR Spectroscopy Weak absorption band around 1640-1680 cm⁻¹.
Glycosidic Linkage (C-O) IR Spectroscopy Strong absorption bands in the 1000-1200 cm⁻¹ region.

| Isolated C=C & C=O | UV-Vis Spectroscopy | Absorption maximum (λmax) in the ~200-210 nm range. |

Chemical Derivatization and Degradation Studies for Structural Confirmation

To confirm the structural data obtained from spectroscopy, chemical methods are often employed. These reactions can help verify the nature of functional groups and the identity of constituent parts of the molecule.

Acid Hydrolysis: A key degradation method for glycosides is acid hydrolysis. Treating this compound with acid cleaves the glycosidic bonds, breaking the molecule down into its constituent monosaccharides and the triterpenoid aglycone. These components can then be separated and identified individually. The aglycone's structure can be re-analyzed by spectroscopic methods, while the sugars can be identified by comparison with authentic standards, for instance, using gas chromatography (GC) of their derivatized forms. This confirms the identity and number of each type of sugar present in the original molecule.

Derivatization: Chemical derivatization involves reacting the molecule to form a new compound. For example, methylation of the free hydroxyl groups followed by hydrolysis can help determine the linkage positions between the sugar units. Analysis of the partially methylated monosaccharides produced reveals which hydroxyl groups were involved in glycosidic bonds. Derivatization is also used to improve the volatility of sugars for GC analysis or to enhance ionization in mass spectrometry. mdpi.comnih.gov

Crystallography and Advanced Diffraction Methods

The most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the compound to be grown as a high-quality single crystal. The crystal diffracts X-rays in a unique pattern, from which a precise 3D model of the atoms in the molecule can be calculated.

For complex, flexible natural products like triterpenoid saponins (B1172615), obtaining suitable crystals can be extremely challenging. To date, there is no publicly available crystal structure for this compound. If a crystal structure were to be determined, it would provide unambiguous confirmation of the connectivity and stereochemistry proposed by spectroscopic and chemical methods.

Biosynthesis and Metabolic Pathways of Momordin Ie

Proposed Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Routes in Plants

The journey from primary metabolites to triterpenoid saponins (B1172615) is initiated through well-established pathways within plant cells.

Mevalonate (B85504) Pathway Precursors

Triterpenoids, including the precursors to Momordin Ie, are primarily synthesized via the mevalonate (MVA) pathway, which operates in the cytosol nih.govnih.govlibretexts.orgkegg.jpscielo.br. This pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps into isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) libretexts.orgkegg.jpmdpi.com. These C5 units are the fundamental building blocks for all terpenoids.

The pathway proceeds as follows:

Acetyl-CoA (C2): The initial substrate.

Acetoacetyl-CoA (C4): Formed from two molecules of acetyl-CoA.

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) (C6): Synthesized from acetoacetyl-CoA and another acetyl-CoA molecule.

Mevalonate (C6): HMG-CoA is reduced to mevalonate, a rate-limiting step often catalyzed by HMG-CoA reductase (HMGR) scielo.br.

Isopentenyl Diphosphate (IPP) (C5) and Dimethylallyl Diphosphate (DMAPP) (C5): Mevalonate is further phosphorylated and decarboxylated to yield IPP and DMAPP libretexts.orgkegg.jp.

These C5 units are then sequentially condensed by prenyltransferases to form longer-chain isoprenoids. Farnesyl pyrophosphate (FPP, C15) is a key intermediate, formed by the condensation of one DMAPP and two IPP molecules frontiersin.orgmdpi.com. Two molecules of FPP are then condensed by squalene (B77637) synthase (SQS) to produce squalene (C30), a linear C30 hydrocarbon precursor nih.govmdpi.comcabidigitallibrary.org.

Enzymatic Steps Leading to Oleanane-Type Triterpenoids

The pivotal step in triterpenoid biosynthesis is the cyclization of squalene. Squalene is first epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene (B107256) cambridge.orguoa.grnih.govnih.govkegg.jpmdpi.commdpi.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netoup.com. This epoxide then undergoes a complex cyclization reaction catalyzed by oxidosqualene cyclases (OSCs) frontiersin.orgcambridge.orgnih.govuoa.grnih.govmdpi.comfrontiersin.orgresearchgate.net.

For the formation of oleanane-type triterpenoids, such as the aglycone of this compound (oleanolic acid), the specific OSC involved is often β-amyrin synthase (β-AS), which cyclizes 2,3-oxidosqualene to form β-amyrin frontiersin.orgcambridge.orgnih.govuoa.grmdpi.commdpi.comresearchgate.netoup.comnih.gov. β-amyrin serves as the foundational skeleton for a vast array of oleanane-type saponins and triterpenes. Subsequent modifications, including oxidation and glycosylation, lead to the diverse structures observed in plant saponins frontiersin.orgnih.govuoa.grnih.gov.

Key Enzymes in Triterpenoid Skeleton Formation:

StagePrecursor/IntermediateEnzyme ClassProduct Type (Example)
Isoprenoid Building BlocksAcetyl-CoAVarious enzymes (e.g., HMGR)IPP, DMAPP
Chain ElongationIPP, DMAPPPrenyltransferases (e.g., FPPS)FPP
Squalene FormationFPPSqualene Synthase (SQS)Squalene
Squalene EpoxidationSqualeneSqualene Epoxidase (SQLE)2,3-Oxidosqualene
Triterpenoid Cyclization2,3-OxidosqualeneOxidosqualene Cyclases (OSCs, e.g., β-AS)Oleanane-type skeletons (β-amyrin)

Glycosylation and Derivatization Mechanisms within this compound Biosynthesis

Following the formation of the triterpenoid aglycone (e.g., β-amyrin or oleanolic acid), further modifications are essential for generating saponins like this compound. These modifications primarily involve oxidation and glycosylation.

Oxidation: Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes responsible for introducing oxygen-containing functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, at specific positions on the triterpenoid skeleton frontiersin.orgnih.govuoa.grnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov. These oxidative modifications are critical for creating the diverse array of sapogenins found in nature and can influence the subsequent glycosylation patterns and biological activities. For instance, the conversion of β-amyrin to oleanolic acid involves oxidation steps mdpi.comnih.gov.

Glycosylation: This is a hallmark of saponin biosynthesis, where one or more sugar moieties are attached to the triterpenoid aglycone. This process is catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs) frontiersin.orgnih.govnih.govuoa.grnih.govfrontiersin.orgresearchgate.net. Glycosylation significantly increases the water solubility of the hydrophobic triterpenoid aglycone and is crucial for modulating the biological activity and bioavailability of the saponin frontiersin.orgnih.govfrontiersin.orgresearchgate.net. The specific sugars attached (e.g., glucose, xylose, arabinose, rhamnose) and the positions of attachment (e.g., C-3, C-28) contribute to the structural diversity of saponins nih.govchemfaces.comresearchgate.netbenthamdirect.com. This compound, like other Momordins, features attached sugar units, indicating the role of UGTs in its synthesis chemfaces.comwikipedia.org. The precise glycosylation pattern of this compound involves specific sugar residues linked to the oleanolic acid backbone, as determined by structural analysis chemfaces.com.

Genetic and Metabolic Engineering Approaches for Enhancing Production (Theoretical)

Given the therapeutic potential and commercial interest in saponins, strategies for enhancing their production are actively explored. While direct genetic engineering for this compound production is not extensively documented, general approaches for triterpenoid saponin biosynthesis can be applied theoretically.

Enhancing Precursor Supply: Metabolic engineering efforts can focus on increasing the cellular pool of key precursors, such as 2,3-oxidosqualene, by optimizing the MVA pathway or introducing genes that boost the flux towards these intermediates nih.gov.

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing genes encoding critical enzymes like OSCs, CYPs, and UGTs involved in the specific biosynthesis of oleanane-type saponins can significantly boost production nih.govnih.govresearchgate.net. For example, genes responsible for β-amyrin synthesis and subsequent modifications leading to oleanolic acid derivatives, followed by specific glycosyltransferases, would be targets.

Heterologous Production in Microbial Hosts: Utilizing microbial platforms such as Saccharomyces cerevisiae (yeast) for heterologous production is a promising strategy mdpi.comnih.govnih.govresearchgate.net. By introducing the necessary plant genes into yeast, it is possible to reconstitute the entire biosynthetic pathway, enabling the production of specific triterpenoid saponins or their precursors in a controlled and scalable manner nih.govresearchgate.net.

Plant Cell and Tissue Cultures: In vitro plant cell and tissue cultures offer a controlled environment for saponin production. These systems can be manipulated through elicitation (e.g., using methyl jasmonate) or targeted genetic modification to enhance saponin accumulation nih.gov.

These approaches aim to overcome limitations associated with low yields from natural plant sources and the complexity of isolating and purifying these compounds.

Compound List

Acetyl-CoA

Acetoacetyl-CoA

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Mevalonate (MVA)

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Farnesyl Pyrophosphate (FPP)

Squalene

2,3-Oxidosqualene

β-Amyrin

β-Amyrin Synthase (β-AS)

Oleanolic acid

Cytochrome P450 monooxygenases (CYPs)

Uridine diphosphate-dependent glycosyltransferases (UGTs)

Momordin I

Momordin Ia

Momordin Ib

Momordin Ic

Momordin Id

This compound

Momordin IIa

Momordin IIb

Momordin IIc

Momordin IId

Momordin IIe

Momordin III

Gypsogenin

Quillaic acid

Gypsogenic acid

16-OH-Gypsogenic acid

Maslinic acid

Corosolic acid

Tirucallol

Preclinical Mechanistic Investigations of Momordin Ie in Vitro and in Vivo Non Human Biological Systems

Molecular and Cellular Targets

Momordin Ie, an oleanolic acid glycoside isolated from Ampelopsis radix, has been identified as an inhibitor of Activator Protein-1 (AP-1) function. nih.gov AP-1 is a collective term for a group of dimeric transcription factors, including members of the Jun, Fos, and activating transcription factor (ATF) families, that play crucial roles in cellular processes like proliferation and survival. nih.gov

The inhibitory action of this compound and related compounds, such as Momordin I, targets the interaction between the AP-1 dimer (Jun/Fos) and its DNA binding site. nih.gov Mechanistic studies on the closely related Momordin I suggest that the compound does not bind to the DNA itself but rather interferes with the Jun/Fos dimer. nih.govresearchgate.net The specific site of this inhibitory action is believed to be the basic region of the c-Jun protein. nih.govresearchgate.net In addition to preventing the binding of existing AP-1 to DNA, these compounds have also been shown to block the de novo synthesis of the AP-1 protein in mouse fibroblast cells. nih.govresearchgate.net This dual-pronged inhibition of both AP-1 function and synthesis underscores its potential as a modulator of AP-1-driven gene expression.

CompoundTargetObserved EffectReference
This compoundAP-1 (Jun/Fos)Inhibited Jun/Fos-DNA interaction. nih.gov
Momordin IAP-1 (Jun/Fos)Inhibited AP-1 transcriptional activity and de novo synthesis. The inhibitory site is suggested to be the Jun/Fos dimer. nih.govresearchgate.net
Momordin IdAP-1 (Jun/Fos)Inhibited Jun/Fos-DNA interaction. nih.gov

While direct studies on this compound's effect on viral RNA synthesis are not extensively detailed, research on the closely related saponin (B1150181), Momordin Ic, provides significant insight into this potential mechanism. Studies have shown that Momordin Ic can inhibit both viral and eukaryotic transcription. researchgate.net Specifically, in human foreskin fibroblast (HFF) cells infected with Human cytomegalovirus (HCMV), Momordin Ic was found to inhibit the expression of viral immediate-early (IE) RNA. researchgate.net This inhibition of the very first stage of the viral gene expression cascade is a critical mechanism, as it prevents the subsequent transcription of early and late genes required for viral replication and the production of new virions. researchgate.net This suggests that a key antiviral strategy of these triterpenoid (B12794562) compounds may involve targeting the host or viral machinery responsible for initiating viral gene transcription.

This compound is a member of the triterpenoid saponin class of compounds, which are known to modulate a diverse range of intracellular signaling pathways critical to cell fate.

PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation. mdpi.comwikipedia.org Triterpenoid saponins (B1172615) have been shown to exert complex effects on this pathway. nih.govmdpi.comnih.gov For instance, the related compound Momordin Ic has been found to induce apoptosis in human hepatoblastoma cancer cells by suppressing the PI3K/Akt pathway in a manner mediated by reactive oxygen species (ROS). nih.gov Other saponins have been observed to activate this pathway, promoting cell survival and other metabolic functions. nih.gov

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes key kinases like ERK1/2, p38, and JNK, is crucial for transducing extracellular signals to the nucleus to control gene expression. nih.govnih.gov Triterpenoid saponins can inhibit the activation of these MAPK pathways, leading to the suppression of tumor growth and induction of apoptosis. nih.govnih.gov Conversely, Momordin Ic has also been shown to activate the JNK and p38 pathways through a ROS-dependent mechanism as part of its pro-apoptotic activity. nih.gov

NF-κB Pathway : Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammatory responses. nih.govnih.gov Several triterpenoid saponins demonstrate anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govnih.gov This inhibition often prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov Research on Momordin Ic has shown that it can induce apoptosis by suppressing the PI3K/Akt-dependent NF-κB pathway. nih.gov

SENP1 Pathway : Recent studies have identified a novel target for these compounds. Momordin Ic was shown to inhibit colon cancer cell proliferation by suppressing the SENP1/c-MYC signaling pathway. nih.gov SENP1 is a SUMO-specific protease, and its inhibition by Momordin Ic enhances the SUMOylation of the oncoprotein c-Myc, leading to its degradation and a subsequent halt in cell cycle progression and induction of apoptosis. nih.gov

NLRP3 Inflammasome : The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. Some triterpenoid saponins, such as glycyrrhizin, have been shown to modulate inflammasome pathways, particularly NLRP3, highlighting another potential anti-inflammatory mechanism for this class of molecules. mdpi.com

Signaling PathwayGeneral Effect of Triterpenoid SaponinsSpecific Finding for Related MomordinsReference
PI3K/AktModulatory (can be inhibitory or activatory).Momordin Ic suppresses the PI3K/Akt pathway to induce apoptosis. mdpi.comnih.gov
MAPK (ERK, JNK, p38)Modulatory (often inhibitory, leading to anti-cancer effects).Momordin Ic activates JNK and p38 pathways via ROS to induce apoptosis. nih.govnih.govnih.gov
NF-κBInhibitory (anti-inflammatory effects).Momordin Ic suppresses the PI3K/Akt-dependent NF-κB pathway. nih.govnih.gov
SENP1/c-MYCInhibitory.Momordin Ic suppresses this pathway, leading to c-Myc degradation. nih.gov
NLRP3 InflammasomeModulatory (potential for inhibition).Data primarily from other triterpenoid saponins like glycyrrhizin. mdpi.com

Cellular Processes Affected

This compound has demonstrated cytotoxic activity against human cancer cell lines. nih.gov This effect is mechanistically associated with its ability to inhibit the function of the AP-1 transcription factor. nih.gov By preventing the Jun/Fos protein complex from binding to DNA, this compound can disrupt the signaling required for the proliferation and survival of these cancer cells. nih.gov

Studies on the closely related Momordin I showed significant cytotoxicity across several cell lines, with IC50 values ranging from 7.280 µg/ml to 16.05 µg/ml. nih.gov Further research into other related saponins, such as Momordin Ic, has revealed that this cytotoxicity is often mediated through the induction of apoptosis. nih.govfarmaciajournal.com In cholangiocarcinoma cells, for example, Momordin Ic triggers cell death through a mitochondrial-dependent apoptotic pathway, evidenced by the activation of the initiator caspase-9 and an increase in the pro-apoptotic protein BAX. farmaciajournal.com This programmed cell death is a key process by which these compounds eliminate cancerous cells.

CompoundEffectAffected Cell LinesUnderlying MechanismReference
This compoundCytotoxicityHuman cancer cell linesInhibition of AP-1 function nih.gov
Momordin ICytotoxicity (IC50: 7.28-16.05 µg/ml)Various human cancer cell linesInhibition of AP-1 function nih.govnih.gov
Momordin IcInduction of ApoptosisHepatoblastoma (HepG2), Colon Cancer, Cholangiocarcinoma (KKU-213)Mitochondrial-dependent pathway, Caspase-9 activation, suppression of PI3K/Akt and SENP1/c-MYC pathways nih.govnih.govfarmaciajournal.com

The ability of this compound to modulate viral replication is suggested by the activities of related triterpenoids that target crucial steps in the viral lytic cycle. researchgate.netnih.gov The viral lytic cycle is a multi-stage process of viral production that begins with the expression of immediate-early (IE) genes. mdpi.comnih.gov These genes encode transcription factors, such as Rta and Zta in the Epstein-Barr virus (EBV), which then activate the expression of early and late viral genes responsible for DNA replication and the assembly of new virions. mdpi.comnih.govcreative-diagnostics.com

Research has demonstrated that Momordin Ic effectively halts this cascade at its inception by inhibiting the expression of viral IE genes in HCMV. researchgate.net This prevents the virus from proceeding to the DNA replication and assembly stages, thereby blocking the production of progeny virus. researchgate.net Further supporting this mechanism, another triterpenoid, moronic acid, was found to inhibit the EBV lytic cycle by directly interfering with the transactivation function of the Rta protein. nih.gov These findings indicate that a primary antiviral mechanism for this class of compounds is the disruption of the earliest transcriptional events in the viral replication cycle.

Effects on Apoptosis and Autophagy Pathways (Hypothetical, based on related Momordins)

While direct studies on this compound's role in apoptosis and autophagy are limited, research on structurally similar cucurbitane triterpenoids, such as Momordin Ic, provides a hypothetical framework for its potential mechanisms. Apoptosis, or programmed cell death, and autophagy, a cellular degradation and recycling process, are critical pathways in cellular homeostasis and are often dysregulated in cancer.

Studies on Momordin Ic have demonstrated its capacity to induce both apoptosis and autophagy concurrently in human hepatoblastoma (HepG2) cells. nih.govresearchgate.net The induction of these pathways is reportedly mediated by reactive oxygen species (ROS) and involves the modulation of key signaling cascades. nih.gov Specifically, Momordin Ic has been found to suppress the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival, thereby promoting apoptosis. nih.govresearchgate.net Simultaneously, it activates the ROS-related JNK and p38 MAPK pathways, which are also involved in initiating the apoptotic cascade. nih.govresearchgate.net

Furthermore, investigations into Momordin Ic reveal a crosstalk between the apoptotic and autophagic processes it induces. nih.gov The use of an autophagy inhibitor was shown to decrease Momordin Ic-induced apoptosis, while an apoptosis inhibitor also suppressed autophagy. nih.govresearchgate.net This suggests an interconnected mechanism where Momordin Ic promotes autophagy through the ROS-mediated Erk signaling pathway while inducing apoptosis via suppression of the PI3K/Akt-dependent NF-κB pathway. nih.gov These findings suggest that this compound could hypothetically exert its cytotoxic effects through a coordinated activation of both cell death and cellular recycling pathways, potentially involving ROS production and the modulation of PI3K/Akt and MAPK signaling. nih.govresearchgate.net

Impact on Inflammatory Responses (Hypothetical, based on related Momordins)

The potential anti-inflammatory effects of this compound can be inferred from studies on related compounds and extracts from Momordica charantia, the plant from which momordins are derived. Inflammation is a biological response involving various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.govmdpi.com

Extracts of Momordica charantia have been shown to regulate inflammation, primarily through the inhibition of the NF-κB signaling pathway. nih.govnih.gov The NF-κB transcription factor is a master regulator of inflammatory gene expression. By preventing its activation, bitter melon extracts can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β. mdpi.comnih.gov These extracts have also been observed to decrease the phosphorylation of MAPKs (p38, JNKs, and ERKs), another critical pathway in the inflammatory response. nih.gov

More specifically, the related triterpenoid Momordin Ic has been identified as an inhibitor of sentrin-specific protease 1 (SENP1). researchgate.netresearchgate.net By inhibiting SENP1, Momordin Ic may lead to a reduced activation of NF-κB signaling, thereby inhibiting intracellular inflammatory pathways. researchgate.netresearchgate.net Additionally, cucurbitane triterpenoids isolated from Momordica charantia have demonstrated potent inhibition of pro-inflammatory cytokines, including IL-6, IL-12 p40, and TNF-α, in bone marrow-derived dendritic cells. mdpi.com Based on this evidence, it is plausible to hypothesize that this compound may impact inflammatory responses by targeting key signaling molecules like NF-κB and MAPKs, and by reducing the expression and secretion of pro-inflammatory mediators.

In vitro Experimental Models and Methodologies

Cell Culture Assays for Proliferation and Viability

In vitro cell culture assays are fundamental tools for evaluating the cytotoxic and anti-proliferative effects of compounds like this compound. These assays measure the ability of a compound to inhibit cell growth or induce cell death in various cell lines, often human cancer cells.

Research has demonstrated that this compound, along with the related compounds Momordin I and Id, exhibits cytotoxic activity against human cancer cell lines. nih.gov While specific IC50 values for this compound are not detailed in this particular study, the related Momordin I showed potent cytotoxicity with IC50 values ranging from 7.280 µg/mL to 16.05 µg/mL, depending on the specific cancer cell line being tested. nih.gov Another study on Momordin I further substantiated its anti-proliferative effects by showing that it blocked the uptake of [3H]thymidine, a marker of DNA synthesis and cell proliferation. nih.govresearchgate.net Similarly, Momordin Ic has been shown to inhibit the proliferation of prostate cancer cells in vitro. nih.gov These studies typically utilize colorimetric assays such as the MTT or resazurin-based assays, which measure the metabolic activity of living cells as an indicator of cell viability. nih.gov

Cytotoxicity of Related Momordins Against Human Cancer Cell Lines
CompoundActivityIC50 Value (µg/mL)Cell Line(s)Reference
This compoundCytotoxicityNot specifiedHuman cancer cells nih.gov
Momordin ICytotoxicity7.280 - 16.05Human cancer cells nih.gov
Momordin IdCytotoxicityNot specifiedHuman cancer cells nih.gov
Momordin IcInhibition of proliferationNot specifiedProstate cancer cells nih.gov

Reporter Gene Assays for Transcriptional Activity (e.g., AP-1 inhibition)

Reporter gene assays are a valuable methodology for studying the effect of compounds on the transcriptional activity of specific signaling pathways. These assays link the activity of a transcription factor to the expression of an easily measurable "reporter" protein, such as luciferase or β-lactamase. nih.govindigobiosciences.com

This compound was identified as an inhibitor of Activator Protein-1 (AP-1) function through a screening process that likely utilized such an assay system. nih.gov AP-1 is a transcription factor, often a dimer of Jun and Fos proteins, that plays a crucial role in cell proliferation and tumor promotion. nih.govnih.gov The study demonstrated that this compound, along with Momordins I and Id, could reduce the binding of the Jun/Fos dimer to its DNA target, the AP-1 site. nih.gov This inhibition of transcriptional activity is a key mechanism of its anti-cancer potential. For the related Momordin I, the inhibitory activity on the Jun/Fos-DNA interaction was quantified, yielding an IC50 value of 22.8 µg/mL. nih.gov Further studies on Momordin I confirmed its ability to suppress AP-1 activity that was induced by the tumor promoter phorbol 12-myristate 13-acetate (PMA). nih.gov

Inhibition of AP-1 Transcriptional Activity by Momordins
CompoundTargetEffectIC50 Value (µg/mL)Reference
This compoundAP-1 (Jun/Fos)-DNA interactionInhibitionNot specified nih.gov
Momordin IAP-1 (Jun/Fos)-DNA interactionInhibition22.8 nih.gov
Momordin IdAP-1 (Jun/Fos)-DNA interactionInhibitionNot specified nih.gov

Molecular Biology Techniques (e.g., RT-qPCR, Western Blot, Flow Cytometry)

A variety of molecular biology techniques are employed to dissect the specific mechanisms by which compounds like this compound exert their effects at the molecular level. These techniques allow researchers to quantify changes in gene expression, protein levels, and cellular states.

Western Blot : This technique is used to detect and quantify specific proteins in a sample. jackwestin.com In studies of the related Momordin Ic, western blotting has been instrumental in elucidating its anti-invasive effects on liver cancer cells. It was used to measure changes in the levels of key proteins involved in cell adhesion and invasion, such as E-cadherin, VCAM-1, ICAM-1, and matrix metalloproteinase-9 (MMP-9), following treatment. nih.gov It was also used to analyze the expression of proteins in signaling pathways, such as COX-2 and PPARγ, to understand how Momordin Ic mediates its effects. nih.gov

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : RT-qPCR is a highly sensitive method for measuring the expression levels of specific genes by quantifying their corresponding messenger RNA (mRNA). nih.gov While not explicitly detailed for this compound, this technique would be used to determine if the compound's effects on protein levels (observed via Western Blot) are due to changes at the transcriptional level. For example, researchers could use RT-qPCR to measure the mRNA levels of genes like c-Jun and c-Fos after treatment to see if this compound's inhibition of AP-1 activity involves suppressing the expression of its component proteins.

Flow Cytometry : This laser-based technology is used to analyze the characteristics of cells, such as cell cycle stage, cell size, and the presence of specific proteins. jackwestin.comspringernature.com In the context of Momordin research, flow cytometry is a key technique for analyzing apoptosis. Cells can be stained with markers like Annexin V and propidium iodide, and then analyzed by flow cytometry to quantify the percentage of cells undergoing early apoptosis, late apoptosis, or necrosis. This provides quantitative data on the induction of cell death by the compound.

Protein-DNA Interaction Studies (e.g., Gel Shift Assay)

To directly investigate the impact of a compound on the binding of transcription factors to DNA, protein-DNA interaction studies are essential. The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a primary technique for this purpose. springernature.comnih.govresearchgate.net

The gel shift assay was explicitly used to demonstrate the inhibitory effect of this compound on AP-1 function. nih.gov This technique is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. youtube.com In these experiments, a DNA probe containing the AP-1 binding site is incubated with the AP-1 proteins (Jun/Fos) in the presence or absence of this compound. The resulting mixtures are then separated by gel electrophoresis. A reduction in the "shifted" band (the protein-DNA complex) in the presence of this compound indicates that the compound inhibits the interaction between the transcription factor and its DNA target. nih.gov This methodology was crucial in confirming that Momordin I, Id, and Ie directly interfere with the Jun/Fos-DNA interaction, providing a mechanistic basis for their observed anti-proliferative activities. nih.gov

Enzymatic Assays (e.g., for SUMO proteases)

Enzymatic assays are pivotal in preclinical investigations to determine the specific molecular interactions of a compound. For cucurbitane triterpenoids, such as this compound, these assays can elucidate whether the compound directly influences enzyme activity, which may underlie its therapeutic effects. A key area of investigation for related compounds has been the inhibition of SUMO (Small Ubiquitin-like Modifier) specific proteases (SENPs).

SUMOylation is a post-translational modification process where SUMO proteins are conjugated to target proteins, altering their function, localization, or stability. nih.govnih.gov This process is reversed by SENPs, which act as deconjugating enzymes. nih.govnih.gov Dysregulation of the SUMO pathway is implicated in various diseases, including cancer, making SENPs attractive therapeutic targets. nih.gov A related natural triterpenoid saponin, Momordin Ic, has been identified as a novel inhibitor of SUMO-specific protease 1 (SENP1). selleckchem.com

Standard enzymatic assays to measure SUMO protease activity often utilize a fluorogenic substrate. ubiqbio.comspringernature.com A common method is the SUMO-AMC assay, where a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), is linked to the C-terminus of a SUMO protein. ubiqbio.com When a SUMO protease cleaves the bond between SUMO and AMC, the released AMC fluoresces, and this increase in fluorescence can be measured to quantify enzyme activity. ubiqbio.com This type of assay is highly sensitive and can be used for quantitative, steady-state kinetic analysis of enzyme inhibition. ubiqbio.com

Another approach involves using SUMO-Vinyl Sulfone (SUMO-VS) probes, which can be used to monitor SUMO protease activities in cell and tissue lysates. nih.govubiqbio.com These probes form a covalent bond with the active site of the protease, allowing for the detection and profiling of active SUMO proteases. While direct enzymatic assay data for this compound on SUMO proteases is not extensively detailed in current literature, the known activity of similar compounds suggests that assays like the SUMO-AMC or SUMO-VS probe assays would be the standard methods employed to investigate such potential mechanisms.

In vivo Animal Model Studies (Non-Human Mechanistic Investigations)

In vivo animal models are indispensable for evaluating the physiological and potential therapeutic effects of compounds in a complex biological system. These studies bridge the gap between in vitro findings and potential human applications by providing insights into a compound's activity, mechanism of action, and effects on a whole organism.

Animal Models for Investigating Biological Responses (e.g., in vivo anti-tumor activity in murine models for related compounds)

Murine models, particularly xenograft models in immunodeficient mice, are frequently used to assess the anti-tumor activity of novel compounds. For this compound, studies have demonstrated significant anti-cancer efficacy in preclinical mouse models of triple-negative breast cancer (TNBC) and head and neck cancer (HNC). mdpi.comnih.gov

In one study, human TNBC cells (MDA-MB-231) were implanted into the mammary fat pads of nude mice to establish orthotopic tumors. mdpi.com Following palpable tumor formation, treatment with this compound led to a significant reduction in tumor progression compared to a vehicle control group. mdpi.com Similarly, in a head and neck cancer model using HNC xenografts in nude mice, treatment with this compound resulted in reduced tumor growth. nih.gov These findings highlight the potent in vivo anti-tumor activity of this compound in aggressive cancer types. mdpi.comnih.gov

The table below summarizes the findings from a representative in vivo study on this compound's effect on TNBC tumor growth.

Table 1: Effect of this compound on Tumor Volume in an Orthotopic TNBC Mouse Model
Treatment GroupAnimal ModelCancer Cell LineKey OutcomeReference
This compoundNude MiceMDA-MB-231 (Human TNBC)Significant reduction in tumor growth mdpi.com
Vehicle ControlNude MiceMDA-MB-231 (Human TNBC)Progressive tumor growth mdpi.com

Analysis of Molecular Biomarkers in Tissues

To understand the mechanisms underlying the observed anti-tumor activity in vivo, researchers analyze molecular biomarkers in tumor tissues collected from animal models. nih.govnih.gov This involves examining the expression and activation levels of key proteins involved in cancer cell proliferation, survival, and signaling pathways.

In studies involving this compound, analysis of tumor tissues from treated mice revealed significant changes in critical signaling molecules. In head and neck cancer xenografts, this compound treatment was shown to inhibit c-Met and its downstream signaling components. nih.gov Similarly, in TNBC cells, this compound treatment reduced the expression of phosphorylated STAT3 (pSTAT3), cyclin D1, and c-Myc. mdpi.com Furthermore, cell cycle analysis indicated a downregulation of key cell cycle regulators including AURKA, PLK1, CDC25c, CDK1, and cyclin B1. mdpi.com

Another important finding from in vivo studies is that this compound can modulate the tumor microenvironment. It was observed that this compound suppressed the ability of TNBC cells to promote the polarization of macrophages into the immunosuppressive M2 phenotype. mdpi.com This suggests that this compound not only acts directly on tumor cells but also remodels the immune environment within the tumor. mdpi.com

The table below details the molecular biomarkers modulated by this compound in preclinical cancer models.

Table 2: Molecular Biomarkers Modulated by this compound in Tumor Tissues from Murine Models
Cancer ModelBiomarkerEffect of this compoundAssociated PathwayReference
Head and Neck Cancerc-MetInhibitionReceptor Tyrosine Kinase Signaling nih.gov
Head and Neck CancerSTAT3InactivationJAK/STAT Signaling nih.gov
Head and Neck Cancerc-MycInhibitionCell Proliferation, Transcription nih.gov
Head and Neck CancerSurvivinInhibitionApoptosis nih.gov
Triple-Negative Breast CancerpSTAT3Reduced ExpressionJAK/STAT Signaling mdpi.com
Triple-Negative Breast CancerCyclin D1Reduced ExpressionCell Cycle Regulation mdpi.com
Triple-Negative Breast Cancerc-MycReduced ExpressionCell Proliferation, Transcription mdpi.com
Triple-Negative Breast CancerCDK1DownregulationCell Cycle Regulation mdpi.com
Triple-Negative Breast CancerCyclin B1DownregulationCell Cycle Regulation mdpi.com

Advanced Analytical Methodologies for Momordin Ie in Research

Quantitative Analysis in Complex Biological Matrices

Quantifying Momordin Ie in biological samples is vital for pharmacokinetic studies, efficacy assessments, and quality control of herbal products. Advanced chromatographic techniques coupled with sensitive detection methods are paramount for achieving this.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly effective technique for the sensitive and specific quantification of this compound and its related compounds in biological matrices like plasma. researchgate.netnih.govnct-dresden.de This method offers high throughput, excellent sensitivity, and selectivity, enabling the detection of analytes even at low concentrations within complex biological samples.

A typical LC-MS/MS method for Momordin Ic (a closely related compound for which detailed analytical methods are available) involves the separation of the analyte using ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) followed by detection using tandem mass spectrometry. The process generally includes:

Chromatographic Separation: Utilizing reversed-phase columns, such as C18, with mobile phases typically consisting of acetonitrile (B52724) and water, often with modifiers like formic acid or buffers. researchgate.netnih.gov

Ionization: Electrospray Ionization (ESI) is commonly employed, operating in either positive or negative ion modes, depending on the analyte's properties. For Momordin Ic, negative ion mode has been reported. nih.gov

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) allows for highly selective detection by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. nih.goveuropeanpharmaceuticalreview.com

Table 1: Representative LC-MS/MS Method Parameters for Momordin Ic Quantification

ParameterDetailReference
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Column Hypersil GOLD HPLC C18 column (150mm×4.6mm, 5μm) nih.gov
Mobile Phase Acetonitrile/Water (80:20, v/v) (isocratic) nih.gov
Flow Rate 0.6 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative ion mode nih.gov
Detection Mode Selected Reaction Monitoring (SRM) nih.gov
Transitions m/z 763.4 → m/z 455.3 (for Momordin Ic) nih.gov
Matrix Rat plasma nih.gov
Quantification Range 22.0–2200 ng/mL nih.gov

LC-MS/MS methods are critical for establishing calibration curves and accurately quantifying this compound in various biological samples, providing essential data for pharmacokinetic and pharmacodynamic studies. nih.govnct-dresden.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. europeanpharmaceuticalreview.comchromatographyonline.com However, its application to triterpenoid (B12794562) saponins (B1172615) like this compound is limited due to their generally low volatility and potential thermal lability, which can lead to degradation or incomplete vaporization under GC conditions. europeanpharmaceuticalreview.comresearchgate.net

While GC-MS has been employed in the phytochemical profiling of Momordica charantia extracts, studies typically identify fatty acids, esters, and other volatile compounds, rather than triterpenoid saponins. ijpsjournal.comresearchgate.net The poor UV absorption of saponins also makes detection challenging in GC systems that rely on UV detectors, though MS detection offers broader applicability. researchgate.net Consequently, GC-MS is less frequently the primary method for the quantitative analysis of this compound in biological matrices compared to LC-MS/MS.

Qualitative Analysis and Metabolite Profiling

Qualitative analysis aims to identify the presence and structure of this compound and its related metabolites within a sample. LC-MS/MS, in addition to its quantitative capabilities, is also instrumental in qualitative analysis. nct-dresden.de By analyzing fragmentation patterns (MS/MS) and accurate mass measurements (HRMS), researchers can confirm the identity of this compound.

Metabolite profiling involves the comprehensive identification and quantification of all small molecules (metabolites) within a biological system. nct-dresden.denih.gov Techniques like UHPLC-MS/MS are employed for untargeted metabolomic studies, allowing for the discovery of novel metabolites or the characterization of metabolic pathways influenced by this compound. biorxiv.org While specific qualitative studies detailing this compound's identification in various biological contexts are less prominent in the provided literature compared to its quantification, the analytical platforms used for quantitative analysis inherently support qualitative identification. nct-dresden.de

Data Analysis and Chemometric Approaches in Analytical Chemistry

The complex datasets generated from the analysis of plant extracts and biological samples often require advanced data processing and statistical methods. Chemometrics, which employs mathematical and statistical tools to extract meaningful information from chemical data, plays a crucial role in this regard. ondalys.frmdpi.com

Chemometric approaches such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used for pattern recognition, classification of samples, and identifying key compounds responsible for observed biological activities. nih.govondalys.frnih.govmdpi.combiointerfaceresearch.com For instance, chemometric analysis has been applied to differentiate chemotypes of related plant species based on their chromatographic and mass spectrometric profiles. nih.gov Research has also indicated the use of chemometric approaches in studies involving Momordin Ic to understand its effects on cellular pathways. researchgate.net These methods aid in interpreting complex analytical data, correlating chemical profiles with biological responses, and optimizing analytical method development. ondalys.frmdpi.com

Comparative Studies and Structure Activity Relationship Sar of Momordin Ie

Comparison with Other Triterpenoid (B12794562) Saponins (B1172615) from Momordica Species (e.g., Momordin Ic, Id)

Momordin Ie belongs to a family of oleanolic acid-derived saponins isolated from Momordica cochinchinensis. wikipedia.orgresearchgate.net Its structure, along with those of its close analogues like Momordin Ic and Momordin Id, shares a common triterpenoid backbone but differs in the composition and linkage of the sugar chains attached to the aglycone. These subtle variations in glycosylation can lead to significant differences in their biological effects.

Momordin Ic, for instance, has been the subject of more extensive research. It is recognized for a range of activities, including the inhibition of gastric emptying and potent anti-tumor properties. wikipedia.orgmedchemexpress.com Studies have shown that Momordin Ic can induce apoptosis and autophagy in liver cancer cells and suppress cancer cell invasion by inhibiting pathways like COX-2 and activating PPARγ. medchemexpress.comnih.gov The biological activities of Momordin Id are less characterized, though its structure has been established as a 3-O-glycoside of oleanolic acid with a more complex sugar chain than some other momordins. researchgate.net

While specific biological activities for this compound are not as extensively documented in publicly available research, comparisons with its analogues suggest that its unique glycosidic structure is a key determinant of its function. The table below outlines the structural and functional differences known among these related saponins.

AttributeThis compoundMomordin IcMomordin Id
CAS Number 96158-13-3 wikipedia.org96990-18-0 wikipedia.orgnih.govNot specified
Aglycone Core Oleanolic Acid Derivative wikipedia.orgOleanolic Acid Derivative wikipedia.orgOleanolic Acid Derivative researchgate.net
Glycosylation Specific pattern not detailed in comparative studies3'-O-(β-D-xylopyranosyl)-β-D-glucuronide wikipedia.org3β-{([O-β-d-xylopyranosyl-(1→2)-O-β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranuronosyl)oxy}-olean-12-ene-28-oic acid researchgate.net
Known Biological Activities Not well-documentedInhibits gastric emptying; Anti-tumor (induces apoptosis); Anti-invasive; Anti-inflammatory. wikipedia.orgmedchemexpress.comnih.govHypoglycaemic activity suggested for related compounds from the same source. researchgate.net

Influence of Glycosylation Patterns on Biological Activities

Glycosylation is a critical determinant of the biological function of saponins. The number, type, and linkage of sugar units in the glycosidic chains can profoundly influence a molecule's solubility, cell membrane permeability, and ability to interact with specific biological targets such as enzymes or cell surface receptors. nih.gov

For triterpenoid saponins, the sugar moiety is not merely a passive solubilizing group but an active component of the pharmacophore. Different glycosylation patterns can lead to varied biological outcomes:

Target Specificity: The carbohydrate portion of the molecule can mediate binding to specific lectins or receptors on cell surfaces, guiding the saponin (B1150181) to particular tissues or cell types.

Bioavailability: The size and polarity of the sugar chains affect how the saponin is absorbed, distributed, and metabolized in the body.

Potency: The nature of the glycosidic chain can enhance or diminish the intrinsic activity of the aglycone. For example, structure-activity relationship studies on derivatives of Momordin II (another saponin from Momordica) revealed that structural changes in the side chain attached to the trisaccharide domain have a significant impact on the compound's adjuvant activity. nih.gov

In the context of this compound, its specific glycosylation pattern is what structurally distinguishes it from Momordin Ic and Id. This unique sugar arrangement would theoretically confer a distinct biological profile. For instance, the presence of different terminal sugars or inter-sugar linkages could alter its binding affinity for cellular targets, potentially leading to novel therapeutic activities or a different potency compared to its better-studied relatives.

Structural Modifications for Probing Mechanistic Pathways (Theoretical)

To investigate the mechanistic pathways of this compound and fully delineate its structure-activity relationship, several theoretical structural modifications could be proposed for future synthesis and evaluation. These modifications would be designed to probe the importance of different parts of the molecule.

Modification of the Glycosidic Chains:

Selective Deglycosylation: Stepwise removal of terminal or specific sugar residues from the glycosidic chain of this compound would help identify the minimal carbohydrate structure required for its biological activity.

Altering Sugar Types: Substituting existing monosaccharides (e.g., xylose, arabinose, glucose) with other sugars could reveal whether a specific sugar unit is essential for target recognition.

Modifying Linkages: Changing the anomeric configuration (α vs. β) or the linkage points between sugars could disrupt or enhance the three-dimensional conformation of the sugar chain, thereby affecting its biological interactions.

Modification of the Aglycone Core:

Functional Group Alteration: The oleanolic acid backbone contains carboxylic acid and hydroxyl groups that could be esterified, etherified, or converted to amides. Such changes would alter the molecule's polarity and hydrogen-bonding capacity, which could be critical for its interaction with biological membranes or protein binding pockets.

Introduction of Substituents: Adding functional groups like halogens, nitro groups, or alkyl chains at various positions on the triterpene skeleton could probe steric and electronic requirements for activity.

These theoretical modifications, summarized in the table below, would serve as powerful tools in a medicinal chemistry campaign to understand how this compound functions at a molecular level and to potentially develop analogues with enhanced potency or selectivity.

Modification StrategyTarget MoietyTheoretical Purpose
Deglycosylation Glycosidic ChainDetermine the essential sugar units for activity.
Acylation/Alkylation Glycosidic ChainModulate bioavailability and cell permeability.
Esterification/Amidation Aglycone (Carboxyl Group)Alter polarity and probe the role of the acidic function.
Functionalization Aglycone (Backbone)Investigate steric and electronic effects on target binding.

By systematically synthesizing and testing these hypothetical derivatives, researchers could map the pharmacophore of this compound, clarifying the precise structural features responsible for its biological actions and paving the way for the rational design of new therapeutic agents.

Potential Research Applications and Unexplored Avenues for Momordin Ie

Application as a Biochemical Probe for Cellular Pathways (e.g., AP-1 signaling, viral replication)

The utility of a natural compound as a biochemical probe hinges on its ability to specifically interact with and modulate cellular targets, thereby allowing researchers to investigate the functions of those targets.

AP-1 Signaling: The Activator protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Some research has indicated that Momordin Ie may act as an inhibitor of AP-1 activation, a key event in inflammatory responses. smolecule.com This suggests a potential application for this compound as a tool to study the AP-1 signaling cascade. By selectively inhibiting this pathway, this compound could be used in laboratory settings to dissect the downstream consequences of AP-1 blockade in various cell types and disease models. A study on derivatives of the related compound, Momordin I, showed inhibitory effects on the formation of the Fos-Jun-AP-1 DNA complex, lending plausibility to the exploration of this compound for similar activities. wikipedia.org Furthermore, a doctoral thesis has explored how this compound and Berberine regulate autophagy, indicating a potential interplay with major cellular signaling pathways. um.edu.moum.edu.mo However, detailed, peer-reviewed studies confirming the specific mechanism and potency of this compound's effect on AP-1 are currently lacking.

Viral Replication: While other compounds from Momordica species, such as the protein Momordin and the related saponin (B1150181) Momordin Ic, have been investigated for their ability to inhibit the replication of viruses like SARS-CoV-2, there is currently no specific scientific evidence to suggest that this compound possesses similar antiviral properties. vltwhirc.cam Its potential as a biochemical probe in virology is therefore entirely unexplored and remains a speculative avenue for future research.

Role in Understanding Plant Secondary Metabolism

This compound is classified as a triterpenoid (B12794562) saponin, a diverse group of secondary metabolites synthesized in plants. fkxzjtpi.run These compounds are not essential for the primary growth and development of the plant but are thought to play crucial roles in defense against herbivores and pathogens. The presence of this compound in Momordica cochinchinensis positions it as a subject for studies aimed at understanding the biosynthesis of complex natural products. Research into the specific enzymatic steps and regulatory genes involved in the production of this compound could provide valuable insights into the intricate metabolic networks within this plant species. However, at present, the specific biosynthetic pathway leading to this compound has not been elucidated.

Development of Analytical Reference Standards

The isolation and purification of this compound from natural sources, such as the roots of Momordica cochinchinensis, are prerequisites for its use in any research application. smolecule.com Techniques like High-Performance Liquid Chromatography (HPLC) are employed for this purpose. smolecule.com Once purified and structurally characterized, this compound can serve as an analytical reference standard. Such standards are essential for:

Quality control: Ensuring the consistency and concentration of this compound in herbal preparations or extracts.

Pharmacokinetic studies: Accurately quantifying the compound in biological samples (e.g., blood, tissues) to study its absorption, distribution, metabolism, and excretion.

Comparative studies: Allowing researchers in different laboratories to work with a standardized and identifiable compound, ensuring the reproducibility of experimental results.

Future Directions in Mechanistic Elucidation of Biological Actions

The full potential of this compound as a research tool or therapeutic lead can only be realized through a detailed understanding of its mechanism of action at the molecular and cellular levels. Several key areas remain completely unexplored.

Identification of Specific Protein Binding Partners

To understand how this compound exerts its biological effects, it is crucial to identify its direct molecular targets within the cell. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or computational molecular docking could be employed to discover specific proteins that bind to this compound. Identifying these binding partners would be the first step in unraveling the molecular pathways it modulates. Currently, there is no published research identifying any specific protein targets for this compound.

Detailed Investigation of Cellular Entry and Subcellular Localization

How this compound crosses the cell membrane and where it accumulates within the cell are fundamental questions that remain unanswered. For the broader class of triterpenoid saponins (B1172615), cellular uptake can occur through various mechanisms, including passive diffusion or endocytosis, often influenced by the molecule's structure and glycosylation pattern. Once inside, they may localize to specific organelles. Investigating the cellular transport and subcellular distribution of this compound, for instance by using fluorescently labeled derivatives, would be critical for understanding its mechanism of action.

Conclusion and Research Perspectives on Momordin Ie

Summary of Current Academic Understanding

Momordin Ie is classified as a triterpenoid (B12794562) saponin (B1150181), a class of compounds known for a wide range of biological activities. foodb.ca It is structurally related to other, more extensively studied momordins isolated from plants of the Momordica genus, such as bitter melon (Momordica charantia). wikipedia.org The existing scientific literature provides a CAS number (96158-13-3) for this compound, confirming its identity as a distinct chemical entity. wikipedia.org

However, the current academic understanding of this compound is exceptionally limited. While its chemical classification suggests potential therapeutic properties, there is a significant lack of published research focusing specifically on this compound. Most of the available studies investigate crude extracts of Momordica charantia or other more abundant momordin analogues, such as Momordin I and Momordin Ic. Consequently, specific data on the biological effects, mechanism of action, and potential therapeutic applications of this compound are not available in the current body of scientific literature.

Table 1: Basic Information on this compound

PropertyInformationSource
Chemical Classification Triterpene Saponin foodb.ca
CAS Number 96158-13-3 wikipedia.org
Known Biological Activities Not documentedN/A
Mechanism of Action Not elucidatedN/A

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the profound scarcity of dedicated research. This lack of investigation presents several hurdles:

Isolation and Purification: Developing efficient and scalable methods for isolating this compound from its natural sources is a significant challenge, especially if it is present in low concentrations compared to other saponins (B1172615).

Lack of Reference Standards: The absence of commercially available, purified this compound standards makes analytical and biological studies difficult to conduct.

Undefined Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for any preclinical development.

Limited Acknowledgment in Broader Studies: Research on Momordica extracts often does not differentiate the effects of individual momordins, leaving the specific contribution of this compound unknown.

Despite these challenges, the current landscape offers considerable opportunities for novel research:

Unexplored Therapeutic Potential: As a unique triterpenoid saponin, this compound may possess distinct biological activities that have yet to be discovered. The known therapeutic effects of related compounds suggest that this compound could be a candidate for anti-inflammatory, anti-cancer, or anti-diabetic research.

Novel Mechanistic Insights: Investigating the mechanism of action of this compound could reveal new cellular targets and pathways, contributing to a broader understanding of triterpenoid saponins.

Intellectual Property: The dearth of research means that novel findings on the therapeutic applications of this compound could be patentable.

Table 2: Research Landscape of this compound

AspectChallengesOpportunities
Current Knowledge Severe lack of data on biological activity and mechanism.High potential for novel discoveries.
Methodology Difficulty in isolation and lack of analytical standards.Development of new purification and analytical techniques.
Therapeutic Application No identified uses.Exploration of a wide range of potential therapeutic areas.

Directions for Comprehensive Preclinical Research

To address the significant gaps in our understanding of this compound, a structured and comprehensive preclinical research program is necessary. The following directions are proposed:

Phytochemical Analysis and Compound Isolation:

Develop and optimize extraction and purification protocols to obtain high-purity this compound from its plant sources.

Perform comprehensive structural elucidation and chemical characterization using techniques such as NMR and mass spectrometry to confirm its identity.

In Vitro Biological Screening:

Conduct a broad panel of in vitro assays to screen for potential biological activities. This should include, but is not limited to, cytotoxicity assays in various cancer cell lines, anti-inflammatory assays (e.g., measuring inhibition of nitric oxide production or pro-inflammatory cytokines), and assays to evaluate its effect on metabolic pathways (e.g., glucose uptake in muscle cells).

Perform mechanistic studies to identify the cellular and molecular targets of this compound based on the results of the initial screening.

Development of Analytical Methods:

Establish and validate sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in biological matrices.

In Vivo Pharmacokinetic and Toxicological Studies:

Once sufficient quantities of purified this compound are available, conduct preliminary pharmacokinetic studies in animal models to understand its ADME profile.

Perform acute and sub-chronic toxicity studies to establish a preliminary safety profile.

In Vivo Efficacy Studies:

Based on promising in vitro results, design and execute in vivo studies in relevant animal models of disease to evaluate the therapeutic efficacy of this compound.

By systematically pursuing these research directions, the scientific community can begin to uncover the potential of this compound and determine its viability as a future therapeutic agent.

Table 3: Proposed Preclinical Research Workflow for this compound

Research PhaseKey ObjectivesMethodologies
Phase 1: Foundation Isolation, purification, and structural confirmation.Chromatographic techniques, NMR, Mass Spectrometry.
Phase 2: Biological Exploration Broad screening for bioactivity and initial mechanistic insights.Cell-based assays (cytotoxicity, anti-inflammatory, metabolic).
Phase 3: Analytical Development Creation of quantitative methods for biological samples.HPLC, LC-MS.
Phase 4: Safety and Disposition Assessment of toxicity and pharmacokinetic profile.In vivo animal studies (rodent models).
Phase 5: Efficacy Validation Evaluation of therapeutic potential in disease models.Disease-specific animal models.

Q & A

Q. What in silico strategies predict this compound’s molecular targets and off-target effects?

  • Methodology : Use pharmacophore modeling (e.g., Schrödinger Phase) to screen for structural analogs and potential targets. Predict ADMET properties via SwissADME or ProTox-II. Validate predictions with kinase profiling assays or thermal shift assays (TSA) to assess binding affinity .

Key Notes for Experimental Design

  • Standardization : Document extraction protocols (solvent polarity, temperature) and HPLC parameters to ensure reproducibility .
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis) to validate assay sensitivity .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.